2-(Acetyloxy)-3-methylbenzoic acid (CAS 4386-39-4), also known as 3-methylaspirin, is a methylated derivative of acetylsalicylic acid (aspirin). It belongs to the class of non-steroidal anti-inflammatory drugs (NSAIDs) that function primarily by inhibiting cyclooxygenase (COX) enzymes. While structurally similar to aspirin, the addition of a methyl group at the 3-position of the benzoic acid ring fundamentally alters its pharmacological profile. This guide provides evidence for why this specific analog should be chosen over aspirin or other salicylates for research applications where balancing antiplatelet efficacy with reduced gastrointestinal toxicity is a critical selection criterion.
Substituting 2-(acetyloxy)-3-methylbenzoic acid with its parent compound, aspirin, is inadvisable for specific research applications because the 3-methyl group is not a trivial modification. This structural change directly results in a differentiated biological profile, most notably a significant reduction in gastric ulceration while maintaining potent antiplatelet activity. For studies focused on developing safer antithrombotic agents or investigating the mechanisms of NSAID-induced gastropathy, the unique combination of retained efficacy and improved gastrointestinal safety makes this analog functionally distinct and non-interchangeable with aspirin.
In a direct comparative study using a rat model, 2-(acetyloxy)-3-methylbenzoic acid demonstrated a markedly lower potential for causing gastric damage than its parent compound, aspirin. At an oral dose of 100 mg/kg, it produced an ulcer index of 0.3, whereas the same dose of aspirin resulted in an ulcer index of 2.6. This represents an 88% reduction in ulcerogenic activity, a critical differentiator for any research involving in vivo administration where gastrointestinal side effects are a confounding variable or primary endpoint.
| Evidence Dimension | Gastric Ulcer Index |
| Target Compound Data | 0.3 ± 0.2 |
| Comparator Or Baseline | Aspirin: 2.6 ± 0.5 |
| Quantified Difference | 88.5% reduction vs. Aspirin |
| Conditions | Oral administration (100 mg/kg) in rats, ulcer index measured after 4 hours. |
For researchers developing safer anti-inflammatory or antiplatelet drugs, this dramatic reduction in a key dose-limiting toxicity is the primary justification for procuring this specific analog over aspirin.
The primary therapeutic action of aspirin in cardiovascular protection is the inhibition of platelet aggregation. 2-(Acetyloxy)-3-methylbenzoic acid retains this critical function. In ex vivo studies using human platelet-rich plasma, it inhibited arachidonic acid-induced platelet aggregation with an IC50 value of 26 μM, which is comparable to that of aspirin (IC50 = 23 μM). This demonstrates that the structural modification that reduces gastric toxicity does not compromise its efficacy as an inhibitor of this key therapeutic pathway.
| Evidence Dimension | Inhibition of Platelet Aggregation (IC50) |
| Target Compound Data | 26 ± 4 μM |
| Comparator Or Baseline | Aspirin: 23 ± 3 μM |
| Quantified Difference | Potency is statistically comparable to Aspirin |
| Conditions | Ex vivo assay on human platelet-rich plasma, aggregation induced by arachidonic acid. |
This evidence confirms the compound is a valid tool for antithrombotic research, justifying its selection by demonstrating it maintains the desired biological effect while offering a superior safety profile.
Like aspirin, 2-(acetyloxy)-3-methylbenzoic acid acts as an irreversible inhibitor of platelet cyclooxygenase (COX-1). This was confirmed in washed human platelets, where its inhibitory effect persisted after the removal of the unbound drug, a hallmark of the covalent acetylation mechanism shared with aspirin. In contrast, reversible NSAIDs like indomethacin showed a recovery of enzyme activity. This shared irreversible mechanism is crucial for applications requiring long-lasting antiplatelet effects from a single administration.
| Evidence Dimension | Mechanism of COX Inhibition |
| Target Compound Data | Irreversible |
| Comparator Or Baseline | Aspirin (Irreversible); Indomethacin (Reversible) |
| Quantified Difference | Qualitatively identical mechanism to Aspirin |
| Conditions | Inhibition of arachidonic acid-induced malondialdehyde (MDA) formation in washed human platelets. |
For mechanistic studies or long-term cell culture experiments, confirming an irreversible mechanism of action ensures comparability with historical aspirin data and justifies its use as a tool to dissect the specific roles of COX-1 acetylation.
This compound is the right choice for in vivo studies aiming to develop new antiplatelet therapies. Its proven ability to inhibit platelet aggregation to a similar degree as aspirin, combined with a nearly 90% reduction in ulcerogenic potential, allows researchers to investigate therapeutic effects at effective doses with a significantly lower risk of gastrointestinal complications confounding the results.
As a close structural analog of aspirin with a starkly different gastric safety profile, this molecule serves as an ideal tool for comparative studies. It enables researchers to isolate the structural determinants of NSAID-induced gastric injury, helping to answer why minor molecular changes can dramatically alter toxicity while preserving the primary mechanism of action.
In medicinal chemistry and pharmacology, this compound is a critical procurement for building SAR models. It provides a key data point on the effect of substitution at the 3-position of the acetylsalicylate scaffold, informing the design of future inhibitors with optimized potency and safety profiles.
Irritant